molecular formula C10H7F3O3 B8697453 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid

3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B8697453
M. Wt: 232.16 g/mol
InChI Key: ODTVKMNSRRLGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid: is an organic compound with a unique structure that includes a benzene ring, a propanoic acid group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of benzene with propanoic acid derivatives under specific conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo a series of reactions including Friedel-Crafts acylation and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group significantly enhances its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4H,5H2,(H,15,16)

InChI Key

ODTVKMNSRRLGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-oxo-3-(3-trifluoromethyl-phenyl)-propionic acid was prepared from 3-trifluoromethylbenzoyl chloride (10 mL, 67.6 mmol) and bis(trimethylsilyl)malonate (18.2 mL, 71 mmol) with Et3N (20 mL, 142 mmol) and LiBr (6.46 g, 74.4 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (7.0 g of the obtained 15.4 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a light yellow solid (5.3 g).
Quantity
10 mL
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reactant
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bis(trimethylsilyl)malonate
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18.2 mL
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20 mL
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reactant
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6.46 g
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reactant
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crude material
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